![molecular formula C15H26O12 B13832538 (4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose 4,6-Methyl Orthoester is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of an orthoester functional group at the 4 and 6 positions of the sucrose molecule. The chemical name for Sucrose 4,6-Methyl Orthoester is (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 4,6-Methyl Orthoester typically involves the reaction of sucrose with a trialkyl orthoester or a ketene acetal in an inert organic solvent in the presence of an acid catalyst. This reaction forms a sucrose alkyl 4,6-orthoester . The process can be carried out under mild aqueous acidic conditions to yield a mixture of sucrose 4- and 6-monoesters, which can then be treated with a base to convert the sucrose 4-ester into sucrose 6-ester .
Industrial Production Methods
Industrial production of Sucrose 4,6-Methyl Orthoester involves a continuous process where a solution of sucrose and the reagent is passed through a strong acid macroreticular ion exchange resin at ambient temperature . This method ensures a consistent and efficient production of the compound.
化学反応の分析
Types of Reactions
Sucrose 4,6-Methyl Orthoester undergoes various chemical reactions, including hydrolysis, substitution, and esterification.
Common Reagents and Conditions
Hydrolysis: Under mild aqueous acidic conditions, Sucrose 4,6-Methyl Orthoester can be hydrolyzed to form esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with alkoxides.
Esterification: It can also participate in esterification reactions with carboxylic acids.
Major Products
The major products formed from these reactions include various esters and substituted sucrose derivatives .
科学的研究の応用
Sucrose 4,6-Methyl Orthoester has several applications in scientific research:
作用機序
The mechanism of action of Sucrose 4,6-Methyl Orthoester involves its reactivity due to the electron-deficient central carbon atom in the orthoester group. This makes it highly reactive towards nucleophiles, leading to various substitution and hydrolysis reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of ester bonds .
類似化合物との比較
Similar Compounds
Trimethyl Orthoformate: The simplest orthoester in organic chemistry, used in similar hydrolysis and substitution reactions.
Triethyl Orthoformate: Another common orthoester with similar reactivity and applications.
Triethyl Orthoacetate: Used in esterification and substitution reactions, similar to Sucrose 4,6-Methyl Orthoester.
Uniqueness
Sucrose 4,6-Methyl Orthoester is unique due to its specific structure derived from sucrose, which imparts distinct reactivity and applications in the synthesis of high-intensity sweeteners and other specialty chemicals .
特性
分子式 |
C15H26O12 |
|---|---|
分子量 |
398.36 g/mol |
IUPAC名 |
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13-,14?,15?/m1/s1 |
InChIキー |
GPHQAYOJGDRUCF-QIVZKGMASA-N |
異性体SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)OC |
正規SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


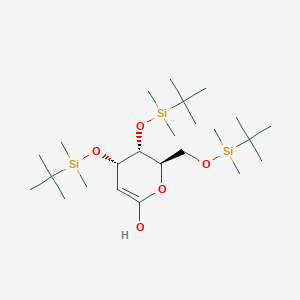
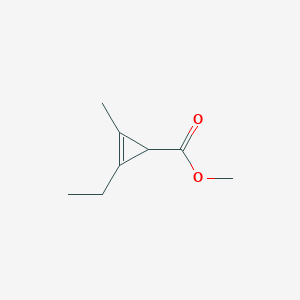
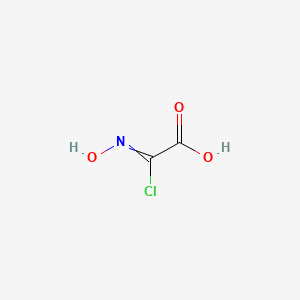
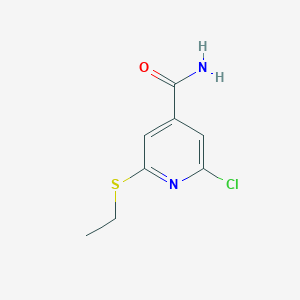
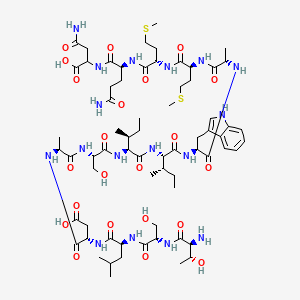
![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)
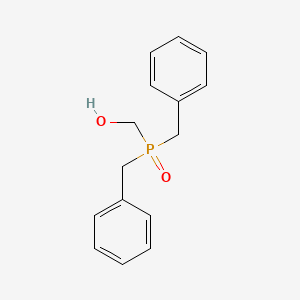
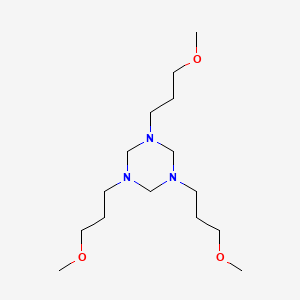
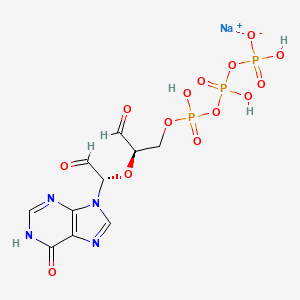
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)
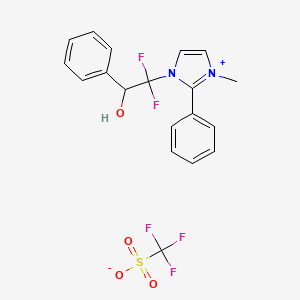
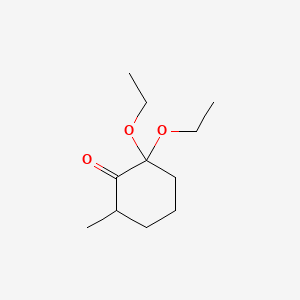
![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
